molecular formula C18H19Cl2NO2S B296345 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No. B296345
M. Wt: 384.3 g/mol
InChI Key: HVVAHMFOIBYQAI-UHFFFAOYSA-N
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Description

2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential anticancer properties. DMXAA was first synthesized in the 1980s by researchers at the University of Auckland, New Zealand, and has since been the subject of numerous studies investigating its mechanism of action and therapeutic potential.

Mechanism of Action

2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide's mechanism of action involves the activation of the innate immune system, leading to the production of pro-inflammatory cytokines and chemokines. This results in the recruitment of immune cells, including neutrophils and macrophages, to the tumor microenvironment. 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide also causes the destabilization of tumor blood vessels, leading to hemorrhaging and necrosis of the tumor.
Biochemical and Physiological Effects:
2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to induce the production of cytokines and chemokines, including TNF-alpha, IL-6, and CXCL10. These molecules play a critical role in the recruitment and activation of immune cells in the tumor microenvironment. 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide also causes the release of reactive oxygen species (ROS), leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide's mechanism of action is well-understood, making it a useful tool for investigating the immune response in cancer. However, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has some limitations. Its activity is dependent on the presence of functional immune cells, making it less effective in immunocompromised animal models. 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide's effects are also highly dependent on the tumor microenvironment, making it difficult to predict its activity in different tumor types.

Future Directions

There are several future directions for research on 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide. One area of interest is the development of combination therapies that enhance 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide's activity. Another area of interest is the investigation of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide's effects on the tumor immune microenvironment. Additionally, there is interest in developing 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide analogs that have improved pharmacokinetic properties and efficacy. Finally, there is interest in investigating the potential of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide as a treatment for other diseases, such as inflammatory disorders and infectious diseases.

Synthesis Methods

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves a series of chemical reactions starting with 2,6-dichlorobenzyl chloride and 4-methoxyphenethylamine. The resulting intermediate is then reacted with thioacetic acid to yield 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide. The synthesis process has been optimized over the years, resulting in higher yields and purity of the final product.

Scientific Research Applications

2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has been shown to selectively target and damage tumor blood vessels, leading to tumor cell death. This mechanism of action is known as vascular disrupting activity (VDA). 2-[(2,6-dichlorobenzyl)sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has also been shown to enhance the activity of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

Molecular Formula

C18H19Cl2NO2S

Molecular Weight

384.3 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C18H19Cl2NO2S/c1-23-14-7-5-13(6-8-14)9-10-21-18(22)12-24-11-15-16(19)3-2-4-17(15)20/h2-8H,9-12H2,1H3,(H,21,22)

InChI Key

HVVAHMFOIBYQAI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCNC(=O)CSCC2=C(C=CC=C2Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CSCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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